

# Physical and Chemical Properties of (S)-(+)-Atrolactic Acid

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## Compound of Interest

Compound Name: (S)-Atrolactic acid

Cat. No.: B077762

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(S)-(+)-Atrolactic acid, also known as (S)-(+)- $\alpha$ -Methylmandelic acid, is an organic compound with the chemical formula C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>.<sup>[1]</sup> Its properties are summarized below.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	166.17 g/mol <sup>[1][2]</sup>
IUPAC Name	(2S)-2-hydroxy-2-phenylpropanoic acid <sup>[1]</sup>
CAS Registry Number	13113-71-8 <sup>[1]</sup>
Appearance	Orthorhombic crystals (for the racemic form) <sup>[2]</sup>
Melting Point	94.5°C (anhydrous racemic form) <sup>[2]</sup>
pKa	3.467 (at 25°C for the racemic form) <sup>[2]</sup>
Solubility (anhydrous racemic form in water)	17.04 g/L at 18°C <sup>[2]</sup>
21.17 g/L at 25°C <sup>[2]</sup>	
25.65 g/L at 30°C <sup>[2]</sup>	
Much more soluble in boiling water <sup>[2]</sup>	
Slightly soluble in petroleum ether <sup>[2]</sup>	

## Experimental Protocols

Detailed methodologies for determining the key physical properties of (S)-(+)-Atrolactic acid are outlined below. These protocols are standard procedures in organic chemistry laboratories.

### Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.[\[3\]](#) Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method[\[4\]](#)[\[5\]](#)

- Sample Preparation: Ensure the (S)-(+)-Atrolactic acid sample is completely dry and finely powdered.[\[4\]](#)[\[5\]](#)
- Capillary Tube Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of about 1/16 inch.[\[4\]](#)[\[6\]](#) The sample can be compacted by tapping the tube or dropping it through a longer glass tube.[\[6\]](#)
- Apparatus Setup: Place the capillary tube into a melting point apparatus, such as a DigiMelt or a Thiele tube filled with mineral oil.[\[3\]](#)[\[5\]](#)
- Heating and Observation:
  - For an unknown compound, a rapid heating rate (10-20°C/min) can be used initially to find an approximate melting range.[\[6\]](#)
  - For a precise measurement, start heating at a slow, controlled rate (approx. 2°C/min) when the temperature is about 5-10°C below the expected melting point.[\[6\]](#)
- Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase turns into a clear liquid (completion of melting). This range is the melting point.[\[4\]](#)

### Specific Rotation Determination

Specific rotation is a fundamental property of chiral compounds, quantifying the extent to which an enantiomer rotates plane-polarized light.[\[7\]](#)[\[8\]](#)

### Methodology: Polarimetry

- Instrument Preparation: Turn on the polarimeter and allow it to warm up.[9]
- Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the pure solvent that will be used for the sample solution.[9] Place the cell in the instrument and zero it.[9]
- Sample Preparation: Accurately weigh a sample of (S)-(+)-Atrolactic acid and dissolve it in a precise volume of a suitable solvent to create a solution of known concentration (c), typically in g/mL.[9]
- Sample Measurement: Rinse and fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.[9] Place the cell in the polarimeter and measure the observed optical rotation ( $\alpha$ ).[9] Record the temperature (T) and the wavelength ( $\lambda$ ) of the light source, which is commonly the D-line of a sodium lamp (589 nm).[7]
- Calculation: Calculate the specific rotation  $[\alpha]$  using the formula:[8][9]  $[\alpha]T\lambda = \alpha / (l * c)$ 
  - $\alpha$  = observed rotation in degrees
  - $l$  = path length of the cell in decimeters (dm)
  - $c$  = concentration in g/mL

## Solubility Determination

Solubility tests provide information about the polarity of a compound and the presence of acidic or basic functional groups.[10]

### Methodology: Shake-Flask Method[11]

- Preparation: Place a small, measured amount of (S)-(+)-Atrolactic acid (e.g., 25 mg) into a small test tube.[12]
- Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water) in small portions.[12]

- Equilibration: After each addition, shake the test tube vigorously to facilitate dissolution.[12] The mixture should be agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[11]
- Observation: Observe if the solid completely dissolves. The presence of undissolved solid indicates that the solution is saturated.[11]
- Quantification (Optional): To determine the exact solubility, the saturated solution must be separated from the excess solid (e.g., by filtration). The concentration of the solute in the filtrate is then determined using a reliable analytical method.[11] This process can be repeated at different temperatures to construct a solubility curve.[13]

## Spectroscopic Analysis

### Methodology:

- Sample Preparation: Dissolve approximately 5-25 mg of the (S)-(+)-Atrolactic acid sample in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[14] The use of deuterated solvents prevents the large solvent proton signals from overwhelming the analyte signals.[15]
- Filtration: Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any suspended solid particles, which can degrade spectral quality.[14]
- Data Acquisition:
  - Place the NMR tube in the spectrometer.
  - The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.[16]
  - The magnetic field is "shimmed" to maximize its homogeneity, resulting in sharp spectral lines.[16]
  - Acquire the spectrum using a standard pulse sequence.[16]
- Data Processing: The acquired data (Free Induction Decay) is subjected to a Fourier Transform to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0.00 ppm).[16]

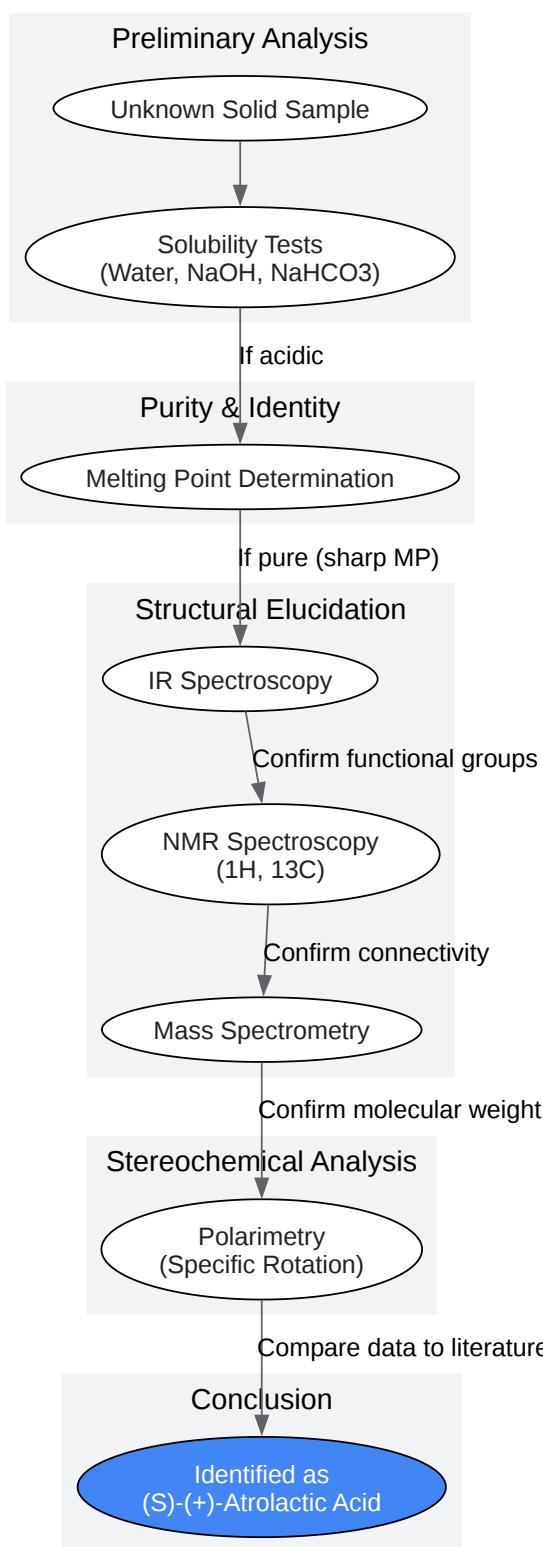
Methodology: Thin Solid Film or KBr Pellet

- Thin Solid Film Method:[17]
  - Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[17]
  - Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[17]
  - Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[17]
  - Place the plate in the spectrometer and obtain the spectrum.
- KBr Pellet Method:[18][19]
  - Mix a small amount of the sample with dry potassium bromide (KBr) powder in a ratio of about 1:30.[19]
  - Grind the mixture thoroughly in a mortar and pestle to create a fine powder.[19]
  - Place the powder in a pellet press and apply high pressure to form a thin, transparent pellet.[19]
  - Mount the pellet in a sample holder in the IR spectrometer and acquire the spectrum.

## Visualized Workflow: Characterization of a Chiral Organic Acid

The following diagram illustrates a logical workflow for the physical characterization of an unknown solid sample suspected to be a chiral organic acid like (S)-(+)-Atrolactic acid.

## Workflow for Physical Characterization of a Chiral Organic Acid

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Caption: A logical workflow for the characterization of a chiral organic acid.

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